molecular formula C9H8F2OS B14025796 1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone

1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone

Cat. No.: B14025796
M. Wt: 202.22 g/mol
InChI Key: MCBSKMZHJYVVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone is an organic compound with the molecular formula C9H8F2OS and a molecular weight of 202.22 g/mol . This compound is characterized by the presence of two fluorine atoms and a methylthio group attached to a phenyl ring, along with an ethanone group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone typically involves the reaction of 2,4-difluorothiophenol with an appropriate acetylating agent under controlled conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the acetylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone involves its interaction with specific molecular targets. The presence of fluorine atoms and the methylthio group can influence its binding affinity and reactivity with enzymes and receptors. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate certain biochemical processes through its unique chemical structure .

Comparison with Similar Compounds

1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone can be compared with other similar compounds such as:

Properties

Molecular Formula

C9H8F2OS

Molecular Weight

202.22 g/mol

IUPAC Name

1-(2,4-difluoro-3-methylsulfanylphenyl)ethanone

InChI

InChI=1S/C9H8F2OS/c1-5(12)6-3-4-7(10)9(13-2)8(6)11/h3-4H,1-2H3

InChI Key

MCBSKMZHJYVVEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)F)SC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.